Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307603
InChI: InChI=1S/C21H27N3O5/c1-21(2,3)29-20(27)23-13-8-10-24(11-9-13)19(26)15-12-22-17-14(18(15)25)6-5-7-16(17)28-4/h5-7,12-13H,8-11H2,1-4H3,(H,22,25)(H,23,27)
SMILES:
Molecular Formula: C21H27N3O5
Molecular Weight: 401.5 g/mol

Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate

CAS No.:

Cat. No.: VC16307603

Molecular Formula: C21H27N3O5

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate -

Specification

Molecular Formula C21H27N3O5
Molecular Weight 401.5 g/mol
IUPAC Name tert-butyl N-[1-(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C21H27N3O5/c1-21(2,3)29-20(27)23-13-8-10-24(11-9-13)19(26)15-12-22-17-14(18(15)25)6-5-7-16(17)28-4/h5-7,12-13H,8-11H2,1-4H3,(H,22,25)(H,23,27)
Standard InChI Key YMNDWHHRZSWRHV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate reflects its three primary components:

  • A piperidin-4-yl ring serving as the central scaffold.

  • A tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen via a carbamate linkage.

  • A 4-hydroxy-8-methoxyquinolin-3-carbonyl moiety bonded to the piperidine’s nitrogen atom.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C22H27N3O5\text{C}_{22}\text{H}_{27}\text{N}_3\text{O}_5, yielding a molecular weight of 413.47 g/mol. Key functional groups include:

  • Carbamate (NHCO2C(CH3)3\text{NHCO}_2\text{C}(\text{CH}_3)_3)

  • Quinoline carbonyl (C=O\text{C=O})

  • Hydroxyl (-OH) and methoxy (-OCH3_3) substituents on the quinoline ring.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the Boc and quinoline groups occupying equatorial positions to minimize steric strain . The stereochemistry of the quinoline substituent may influence biological activity, though specific data for this compound remains unreported.

Structural and Spectroscopic Characteristics

Infrared (IR) Spectroscopy

Key IR absorptions are anticipated based on functional groups:

  • N-H stretch: 3300–3500 cm1^{-1} (carbamate NH) .

  • C=O stretch: 1680–1720 cm1^{-1} (carbamate and quinoline carbonyl) .

  • Aromatic C-H bend: 750–900 cm1^{-1} (quinoline ring).

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H^1\text{H} NMR signals:

  • Piperidine protons: δ 1.40–1.80 ppm (m, axial/equatorial H).

  • Boc group: δ 1.45 ppm (s, 9H, tert-butyl) .

  • Quinoline protons: δ 6.80–8.50 ppm (m, aromatic H).

Synthetic Pathways and Intermediate Compounds

Boc Protection of Piperidine

The synthesis likely begins with Boc protection of 4-aminopiperidine, a common strategy to prevent unwanted side reactions . For example:

4-Aminopiperidine+(Boc)2Otert-butyl piperidin-4-ylcarbamate+byproducts\text{4-Aminopiperidine} + (\text{Boc})_2\text{O} \rightarrow \text{tert-butyl piperidin-4-ylcarbamate} + \text{byproducts}

Reaction conditions: Dichloromethane, triethylamine, 0–25°C .

Acylation with Quinoline Carbonyl Chloride

The Boc-protected piperidine is acylated with 4-hydroxy-8-methoxyquinoline-3-carbonyl chloride:

Boc-piperidine+Quinoline-COClTarget Compound+HCl\text{Boc-piperidine} + \text{Quinoline-COCl} \rightarrow \text{Target Compound} + \text{HCl}

This step typically requires anhydrous conditions and a base like DMAP (4-dimethylaminopyridine) .

Physicochemical Properties

PropertyValue/Description
Melting PointEstimated 150–170°C (decomposition)
SolubilityDMSO > Methanol > Water
LogP (Partition Coefficient)2.8–3.5 (predicted)
StabilityHydrolytically sensitive at pH <4

Comparative Analysis with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Differences
tert-Butyl (piperidin-4-ylmethyl)carbamate 135632-53-0C11_{11}H22_{22}N2_2O2_2Lacks quinoline moiety
tert-Butyl methyl(piperidin-4-yl)carbamate 108612-54-0C11_{11}H22_{22}N2_2O2_2Methyl substitution vs. quinoline

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